molecular formula C13H12N4OS B1598673 PTH-histidine CAS No. 5835-68-7

PTH-histidine

Cat. No.: B1598673
CAS No.: 5835-68-7
M. Wt: 272.33 g/mol
InChI Key: BANMZNRKVSFJBK-UHFFFAOYSA-N
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Description

PTH-histidine is a useful research compound. Its molecular formula is C13H12N4OS and its molecular weight is 272.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

PTH-Histidine primarily targets parathyroid hormone receptors present on the surface of cells . These receptors are specific for the N-terminal and C-terminal regions of the molecule, both of which are required for normal bone metabolism . Parathyroid hormone (PTH) is a key regulator of calcium and phosphate homeostasis and bone remodeling .

Mode of Action

The biological actions of this compound are mediated through binding to at least two distinct high-affinity cell-surface receptors . The interaction of this compound with these receptors leads to a series of biochemical reactions that ultimately influence bone metabolism .

Biochemical Pathways

This compound plays a crucial role in the regulation of calcium and phosphate homeostasis and bone remodeling . It is involved in a common biosynthetic pathway, which consists of ten biochemical steps . The histidine biosynthesis genes are organized into compact his operons in many Gram-negative and Gram-positive bacteria .

Pharmacokinetics

The pharmacokinetics of this compound involve its interaction with various other molecules. For instance, free Met protects the Met residues in PTH from oxidation by H2O2 and H2O2 +Fe(II). Mannitol and EDTA were effective against H2O2 +Fe(II). Free Trp protected only the Trp residue in PTH from oxidation by AAPH, the combination of Trp and Met was effective against all three oxidant conditions .

Result of Action

The principal function of PTH is to elevate the plasma ionized calcium concentration, hence serving as a calcium-raising factor . PTH accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption . It also stimulates the conversion of calcidiol (25-hydroxyvitamin D) to calcitriol in renal tubular cells, thereby stimulating intestinal calcium absorption as well as bone turnover .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, PTH is measured by automated immunoassay methods of different generations. PTH assays differ in the antibodies used and consequently the extent to which PTH fragments and PTH isoforms are measured, in addition to biologically active PTH . This can affect the detection and measurement of PTH, thereby influencing its action, efficacy, and stability .

Properties

IUPAC Name

5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANMZNRKVSFJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392939
Record name PTH-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5835-68-7
Record name PTH-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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